2'-Epi Docetaxel

Descripción general

Descripción

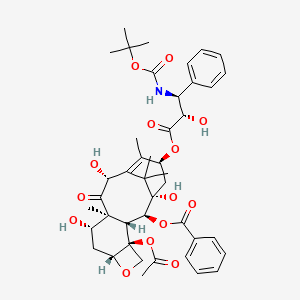

2’-Epi Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. This compound belongs to the taxoid family and is a semisynthetic analogue of paclitaxel. The unique structural configuration of 2’-Epi Docetaxel contributes to its distinct pharmacological properties and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Epi Docetaxel involves multiple steps, starting from naturally occurring precursors such as 10-deacetylbaccatin III. The key steps include:

Protection and Activation: Protecting groups are introduced to specific hydroxyl groups to prevent unwanted reactions. Activation of the 13-hydroxyl group is achieved using reagents like acetic anhydride.

Epimerization: The critical step involves the epimerization at the 2’ position. This can be achieved using bases such as sodium hydride in the presence of solvents like tetrahydrofuran.

Coupling Reaction: The activated intermediate is then coupled with a side chain, typically involving oxazolidine derivatives, under conditions that promote esterification.

Industrial Production Methods: Industrial production of 2’-Epi Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale reactors are used to carry out the protection, activation, and coupling reactions.

Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain high-purity 2’-Epi Docetaxel.

Análisis De Reacciones Químicas

Types of Reactions: 2’-Epi Docetaxel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide.

Major Products:

Oxidized Derivatives: Formation of epoxides or hydroxylated products.

Reduced Derivatives: Formation of alcohols or amines.

Substituted Derivatives: Formation of amides or thioesters.

Aplicaciones Científicas De Investigación

Cancer Treatment

The primary application of 2'-Epi Docetaxel is in oncology, particularly for treating solid tumors. Its efficacy has been studied in various types of cancer:

Combination Therapies

The use of this compound in combination with other chemotherapeutic agents enhances its therapeutic efficacy. For instance:

- With Epirubicin : The combination has shown promising results in terms of safety and efficacy, with significant improvements in patient outcomes compared to standard treatments .

- With Targeted Therapies : Ongoing research is exploring the synergistic effects of combining this compound with novel targeted therapies or immunotherapies, which may enhance treatment responses while minimizing adverse effects.

Case Study 1: Prostate Cancer

A randomized phase II trial compared the efficacy of docetaxel and epirubicin versus docetaxel and prednisone. Results showed a median progression-free survival of 11.1 months for the former group, highlighting the potential benefits of incorporating epirubicin into treatment regimens .

Case Study 2: Ovarian Cancer

In a study involving patients with epithelial ovarian cancer who had previously received platinum-based chemotherapy, docetaxel was administered as a second-line treatment. The results indicated a significant response rate, suggesting that derivatives like this compound could offer similar benefits .

Data Tables

| Cancer Type | Combination Therapy | Median Overall Survival (Months) | Response Rate (%) |

|---|---|---|---|

| Breast Cancer | Docetaxel + Cisplatin | Increased compared to docetaxel alone | Varies by study |

| Prostate Cancer | Docetaxel + Epirubicin | 27.3 vs. 19.8 (Docetaxel + Prednisone) | 75.6% PSA response |

| Ovarian Cancer | Docetaxel as second-line therapy | Significant improvement noted | Varies by study |

Mecanismo De Acción

2’-Epi Docetaxel exerts its effects by binding to microtubules, stabilizing their structure, and preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division. The compound’s binding to microtubules inhibits the separation of chromosomes during mitosis, leading to cell cycle arrest and apoptosis. The primary molecular targets include β-tubulin, and the pathways involved are related to the inhibition of microtubule dynamics and the induction of programmed cell death.

Comparación Con Compuestos Similares

Docetaxel: The parent compound, widely used in chemotherapy.

Paclitaxel: Another taxoid with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxoid with improved efficacy in certain resistant cancer types.

Comparison:

Docetaxel vs. 2’-Epi Docetaxel: While both compounds share similar mechanisms of action, 2’-Epi Docetaxel may exhibit different pharmacokinetics and toxicity profiles due to its stereochemical differences.

Paclitaxel vs. 2’-Epi Docetaxel: Paclitaxel has a broader range of activity but may have different side effect profiles. 2’-Epi Docetaxel’s unique structure could offer advantages in specific cancer types.

Cabazitaxel vs. 2’-Epi Docetaxel: Cabazitaxel is designed to overcome resistance to other taxoids, and 2’-Epi Docetaxel may offer similar benefits with potentially different efficacy and safety profiles.

Actividad Biológica

2'-Epi Docetaxel, an epimer of the well-known chemotherapeutic agent docetaxel, has garnered attention for its potential antitumor properties and distinct pharmacological profile. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, pharmacokinetics, and clinical implications.

This compound is derived from docetaxel through epimerization, which alters the spatial arrangement of atoms in the molecule. This modification can influence the compound's interaction with biological targets, particularly microtubules, leading to variations in efficacy and toxicity profiles compared to its parent compound.

In Vitro Studies

Multiple studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported dose-dependent cytotoxicity in CT26 cells, indicating that this compound has comparable efficacy to docetaxel itself . The compound's mechanism involves the inhibition of microtubule depolymerization, which is crucial for mitotic spindle formation during cell division.

In Vivo Studies

In vivo experiments using BALB/c nude mice xenograft models have shown that while this compound possesses antitumor activity, its effectiveness is generally lower than that of docetaxel. Notably, the administration of docetaxel-loaded nanoparticles containing this compound resulted in reduced toxicity without compromising antitumor efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it undergoes conversion from docetaxel in the body. A study indicated that in patients receiving docetaxel treatment, this compound was detected in plasma and urine at lower concentrations, suggesting a minor role in the overall therapeutic effect but highlighting its presence as a metabolite . The epimerization coefficient (Repi) calculated from patient samples showed variability, indicating differences in metabolic pathways among individuals.

Toxicity Profile

The toxicity associated with this compound appears to be less severe compared to docetaxel. Reports indicate that while both compounds can lead to neutropenia and other adverse effects, the incidence and severity of these effects may be reduced with this compound . A case study noted life-threatening toxicity from docetaxel but did not report similar outcomes with this compound, suggesting a potentially safer alternative .

Comparative Efficacy Table

| Parameter | Docetaxel | This compound |

|---|---|---|

| Cytotoxicity (in vitro) | High | Moderate |

| Antitumor Activity (in vivo) | Superior | Inferior |

| Toxicity | Severe (neutropenia, pneumonitis) | Reduced severity |

| Pharmacokinetics | High variability | Lower concentrations detected |

Case Studies

A notable case involved a patient treated with docetaxel who experienced severe pneumonitis and neutropenia. Such severe adverse reactions were not reported with this compound in available literature, indicating a potential for better tolerability .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928192 | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133577-33-0 | |

| Record name | S-erythro-Taxotere | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.